molecular formula C14H12F3NO3 B11837382 Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Cat. No.: B11837382
M. Wt: 299.24 g/mol
InChI Key: ZFGGVURSVNWWTI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 1210400-64-8) is a high-purity quinoline derivative supplied with a specified purity of 97% . This compound is characterized by the molecular formula C 14 H 12 F 3 NO 3 and a molecular weight of 299.25 g/mol . The structure features a quinolin-4-one core substituted with a trifluoromethyl group, a motif of significant interest in medicinal chemistry and drug discovery due to its potential to influence the pharmacokinetic and binding properties of molecules . As a key synthetic intermediate, this ester is valuable for researchers developing novel small molecules. It can be used in the synthesis of more complex quinoline structures or can be readily hydrolyzed to its corresponding carboxylic acid for further derivatization. Its primary research applications include serving as a building block in the exploration of new pharmaceutical agents, particularly in areas where the quinoline scaffold is prevalent, such as in kinase inhibitors or antimicrobials. The product is offered with cold-chain transportation to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

ethyl 2-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate

InChI

InChI=1S/C14H12F3NO3/c1-2-21-13(20)8-18-6-5-12(19)10-4-3-9(7-11(10)18)14(15,16)17/h3-7H,2,8H2,1H3

InChI Key

ZFGGVURSVNWWTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Biological Activity

Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline derivatives class, notable for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline ring , a trifluoromethyl group , and an ester functional group . Its molecular formula is C12H8F3NO2C_{12}H_{8}F_{3}NO_{2}, with a molecular weight of approximately 299.25 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in various pharmacological studies.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Similar quinoline derivatives have shown significant antimicrobial properties against various pathogens.
  • Antiviral Activity : The compound's structure suggests potential antiviral effects, particularly against viral enzymes.
  • Anticancer Activity : Quinoline derivatives are known for their anticancer properties, with studies indicating that this compound may inhibit cancer cell proliferation through interactions with specific biological targets .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that quinoline derivatives can interact with enzymes such as protein kinases and phosphatases, influencing their activity and potentially leading to therapeutic effects.

Interaction Studies

Studies employing biochemical assays and molecular docking have been conducted to assess the binding affinity of this compound to specific enzymes. These interactions are crucial for understanding its potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetateQuinoline ring, trifluoromethyl groupAntimicrobial, antiviralDifferent substitution pattern
Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetateQuinoline ring, trifluoromethyl groupAntimicrobialVarying position of trifluoromethyl
Methyl 7-fluoroquinoline-3-carboxylateFluoroquinoline structureAnticancerCarboxylate instead of ester

These compounds exhibit varying degrees of biological activity influenced by their structural modifications.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : Laboratory tests revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 4-oxoquinoline derivatives with trifluoromethyl and ethyl acetate substitutions. Key structural analogues include:

Compound Name CAS Number Substituent Position (CF₃) Molecular Weight (g/mol) Key References
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate 1215526-40-1 6 299.24
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate 1171941-03-9 8 299.24
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 71083-04-0 7 (with carboxylate at C3) 301.23

Physicochemical Properties

  • All trifluoromethyl-substituted quinoline ethyl acetates share identical molecular formulas (C₁₄H₁₂F₃NO₃) but differ in substitution patterns. The position of the -CF₃ group influences electronic effects and steric hindrance: 7-CF₃: Moderate steric bulk, optimal for receptor binding in hypothetical pharmacological models. 6-CF₃ and 8-CF₃: May alter π-π stacking interactions due to proximity to the quinoline nitrogen .

Commercial Availability

  • The target compound and its analogues (e.g., CAS: 1215526-40-1) are listed by suppliers like Combi-Blocks and CymitQuimica, though some are discontinued due to niche demand .

Preparation Methods

Alkylation at the N1 Position

The introduction of the ethyl acetate side chain at the N1 position is achieved through nucleophilic alkylation. Treatment of 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one (17 ) with 3-(2-bromomethyl)-1-cyclopropylimidazolidine-2,4-dione (15 ) in dimethylformamide (DMF) at 80°C for 48 hours affords the target compound in 72% yield. Potassium carbonate acts as a base, facilitating deprotonation of the quinoline NH group (pKa ≈ 4.5), while triethylamine scavenges HBr byproducts.

Table 1: Comparative Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF804872
NaHTHF652458
Cs₂CO₃DMSO903664

Optimization of Esterification Reactions

The ethyl acetate moiety is introduced via two primary methods:

  • Direct Esterification : Refluxing the carboxylic acid precursor with ethanol in the presence of H₂SO₄ (2 mol%) for 12 hours achieves 85% conversion, though this method risks quinoline ring decomposition above 100°C.

  • Transesterification : Reacting mthis compound with excess ethanol (5 equiv) and Ti(OiPr)₄ (0.1 equiv) at 70°C for 6 hours provides a milder alternative, yielding 78% product with <5% hydrolysis byproducts.

¹³C NMR analysis confirms successful esterification via the appearance of a carbonyl signal at δ 169.86 ppm (C=O) and an ethyl quartet at δ 14.1 ppm (CH₃).

Spectroscopic Characterization and Quality Control

Critical spectroscopic markers for this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.49 (s, 1H, H-5), 7.09 (s, 1H, H-8), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.23 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 174.9 (C=O), 143.7 (C-2), 125.0 (CF₃), 60.1 (OCH₂), 14.1 (CH₃).

  • HRMS (ESI-TOF+) : m/z calcd for C₁₄H₁₂F₃NO₃ [M+H]⁺ 300.0845, found 300.0843.

Impurity profiling via HPLC (C18 column, 70:30 MeOH/H₂O) reveals residual starting materials (<0.5%) and hydrolyzed byproducts (<1.2%).

Scale-Up Considerations and Industrial Adaptations

Large-scale synthesis (≥1 kg) requires modifications to laboratory protocols:

  • Solvent Recycling : Diphenyl ether, used in Friedel-Crafts reactions, is recovered via vacuum distillation (85% recovery) to reduce costs.

  • Continuous Flow Systems : A plug-flow reactor operating at 130°C with a residence time of 45 minutes increases throughput by 300% compared to batch processes.

  • Waste Mitigation : HBr byproducts are neutralized with aqueous NaOH, generating NaBr (99% purity) for industrial reuse.

Alternative Routes and Emerging Technologies

Recent advancements include:

  • Photocatalytic C–H Activation : Visible-light-mediated alkylation using Ru(bpy)₃Cl₂ reduces reaction time to 8 hours with comparable yields (70%).

  • Biocatalytic Approaches : Engineered lipases (e.g., Candida antarctica Lipase B) enable enantioselective esterification, though yields remain suboptimal (32–41%) .

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